1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 1 and a 2-(6-methyl-1,4-benzoxazinyl)-2-oxoethyl moiety at position 3. This structure combines a heterocyclic scaffold with fluorinated and benzoxazine substituents, likely enhancing metabolic stability and target binding affinity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c1-14-2-7-19-18(10-14)27(8-9-31-19)20(29)12-26-13-24-21-17(22(26)30)11-25-28(21)16-5-3-15(23)4-6-16/h2-7,10-11,13H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKGZOXSCWTDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as Compound A ) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidin core.
- A benzoxazine moiety that may contribute to its biological properties.
- A fluorophenyl substituent that can influence its pharmacokinetic and pharmacodynamic profiles.
The biological activity of Compound A is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzoxazine group is significant as it has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that compounds similar to Compound A exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Bacterial Inhibition : Preliminary data suggest that similar benzoxazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Case Studies
Several case studies have explored the biological activities of compounds related to Compound A:
- Antitumor Efficacy : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antibacterial Testing : Another investigation focused on the antibacterial properties of benzoxazine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the low micromolar range .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of S. aureus | |
| Antimicrobial | Inhibits growth of E. coli |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Activity Level | Key Structural Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative | High | Presence of fluorophenyl group |
| Benzoxazine Derivative | Moderate to High | Benzoxazine ring structure |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways related to cell survival and death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Recent studies have indicated that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Groups
The compound contains a sulfanyl (-S-) group in its structure, which can participate in nucleophilic substitution reactions. For example:
Key Insight : The sulfanyl group’s reactivity is critical for modifying the compound’s pharmacological properties, as demonstrated in structurally similar triazole derivatives.
Benzoxazine Ring-Opening Reactions
The 6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl moiety may undergo ring-opening under acidic or basic conditions:
Example : Benzoxazine derivatives are known to hydrolyze in basic media to yield 2-aminophenol derivatives, as observed in related synthetic protocols .
Reduction and Oxidation Reactions
The ketone group (2-oxoethyl) and aromatic systems are susceptible to redox reactions:
| Reaction Type | Reagents | Target Group | Product |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Ketone (C=O) | Conversion to secondary alcohol (C-OH) . |
| Oxidation | KMnO₄ (acidic), CrO₃ | Benzoxazine ring | Formation of quinoline derivatives . |
Limitation : Steric hindrance from the pyrazolo-pyrimidinone core may slow reduction kinetics compared to simpler ketones .
Functionalization of the Pyrazolo-Pyrimidinone Core
The fused pyrazolo-pyrimidinone system can undergo electrophilic aromatic substitution (EAS) or cycloaddition:
Note : The electron-deficient pyrimidinone ring directs EAS to specific positions, though fluorophenyl substituents may deactivate certain sites .
Hydrolysis of Amide and Ester Linkages
The compound’s acetamide group may hydrolyze under strong acidic or basic conditions:
Example : Analogous benzoxazine-containing acetamides hydrolyze to yield carboxylic acids in >80% yield under basic conditions.
Fluorophenyl Group Reactivity
The 4-fluorophenyl group influences electronic properties but exhibits limited reactivity under mild conditions:
Challenges : The strong C-F bond requires harsh conditions for substitution, limiting practical utility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrazolo[3,4-d]pyrimidin-4-one core is shared among several analogs, but substituents vary significantly:
*Calculated based on structural components from and substituent data.
Key Observations:
- Fluorine Placement : The 4-fluorophenyl group is common across analogs (e.g., ), likely improving metabolic stability and π-π stacking interactions .
- Benzoxazine Substituent : Unique to the target compound, the 1,4-benzoxazinyl group may enhance solubility or binding via hydrogen bonding with the oxazine oxygen.
- Molecular Weight: The target compound’s higher molecular weight (~452 vs.
Physicochemical and Pharmacokinetic Properties
- Melting Points : Analogs with bulkier groups (e.g., Example 52, MP: 228–230°C ) exhibit higher melting points than simpler derivatives, suggesting stronger crystal packing.
- Synthetic Accessibility : Many analogs (e.g., ) employ Suzuki-Miyaura coupling, indicating shared synthetic routes. The target compound’s benzoxazine moiety may require specialized boronic acids or oxazine ring formation.
Q & A
Basic Research Question
- Storage : Store at -20°C under argon in amber vials to prevent photodegradation. Avoid aqueous buffers (pH > 7), which hydrolyze the pyrimidin-4-one ring .
- Handling : Use gloveboxes with <1% humidity to minimize hygroscopic degradation. For in vitro assays, prepare fresh DMSO stock solutions (10 mM) to avoid precipitation .
How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Advanced Research Question
- Molecular dynamics (MD) simulations : Predict blood-brain barrier (BBB) penetration by calculating logP values (optimal range: 2–3) and polar surface area (PSA < 90 Ų) .
- Docking studies : Use AutoDock Vina to identify key residues (e.g., Phe168 in A2A receptors) for halogen bonding with the fluorophenyl group .
- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4-mediated oxidation of the benzoxazine methyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
